![molecular formula C18H16F2N2O2 B2373149 [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone CAS No. 299928-04-4](/img/structure/B2373149.png)
[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone, also known as FPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPPM belongs to the class of piperazine derivatives and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species (ROS). Additionally, [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been found to inhibit the growth of fungi and bacteria by damaging their cell membranes.
Biochemical and Physiological Effects:
[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been shown to have both biochemical and physiological effects. It has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair. [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. Physiologically, [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been shown to reduce the growth of cancer cells and prevent the formation of biofilms by bacteria.
Advantages And Limitations For Lab Experiments
One of the advantages of using [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone in lab experiments is its broad spectrum of activity against cancer cells, fungi, and bacteria. [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has also been found to have low toxicity towards normal cells and tissues. However, [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has some limitations such as its low solubility in water and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Future Directions
There are several future directions for research on [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone. One area of interest is the optimization of the synthesis method to increase the yield and purity of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone. Another area of research is the identification of the molecular targets of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone and the elucidation of its mechanism of action. Furthermore, the potential use of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone in combination with other anticancer agents or antibiotics can be explored. Additionally, the in vivo efficacy and toxicity of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone can be investigated to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone involves the reaction of 4-fluoroaniline with 4-fluorobenzoyl chloride to form 4-(4-fluoro-benzoyl)-aniline. This intermediate is then reacted with piperazine in the presence of a catalyst to obtain [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone. The yield of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone can be increased by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Scientific Research Applications
[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has also been investigated for its antifungal and antibacterial properties. Moreover, [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-(4-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYZVJDTLPHTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)
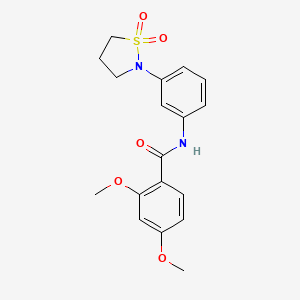
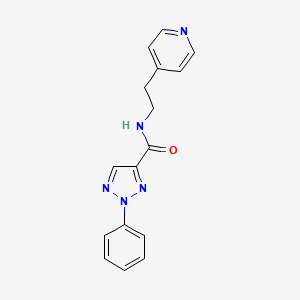
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)
![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)

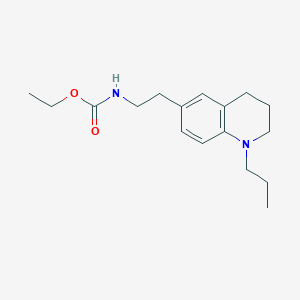
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)
![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)
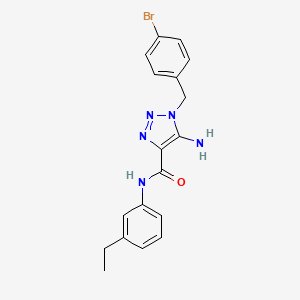
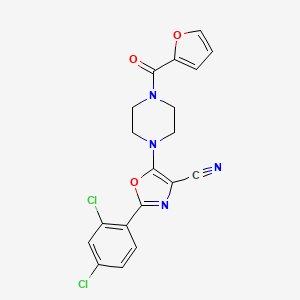
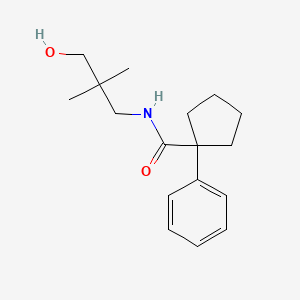
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)